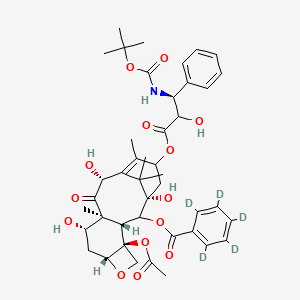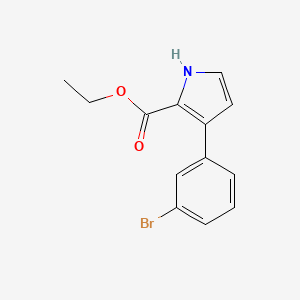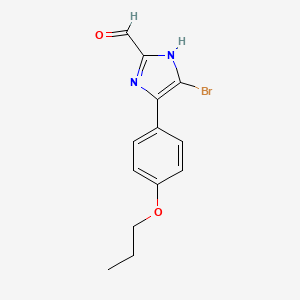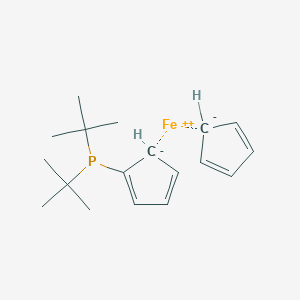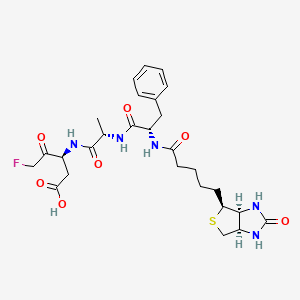
Biotin-FA-FMK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-FA-FMK is a biotinylated analog of the cathepsin inhibitor Z-FA-FMK. It is a cell-permeable compound that combines biotin with a fluorochrome-based fluorescent probe (FA-FMK). This compound is often used for labeling and detecting proteins or cells, particularly in the study of apoptosis and protease activity .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-FA-FMK can be synthesized by combining biotin with a fluorochrome-based probe (FA-FMK). The preparation involves dissolving this compound in high-purity (>99.9%) dimethyl sulfoxide (DMSO) or dry dimethylformamide (DMF). Concentrations up to 20 mM can be prepared in these solvents .
Industrial Production Methods
For industrial production, this compound is typically synthesized in a controlled laboratory environment. The product is stored at -20°C for long-term stability. Stock solutions in DMF or DMSO can be stored at -20°C for up to one year .
化学反应分析
Types of Reactions
Biotin-FA-FMK undergoes various chemical reactions, including:
Substitution Reactions: The FMK group can covalently bond with nucleophilic groups on proteins or other biomolecules.
Oxidation and Reduction: The compound’s activity can be influenced by the redox environment, such as the modulation of the lumenal redox environment of phagosomes.
Common Reagents and Conditions
Common reagents used with this compound include DMSO and DMF for dissolution. The compound is often used in cell culture studies to inhibit specific proteases .
Major Products Formed
The major products formed from reactions involving this compound are enzyme-inhibitor complexes. These complexes can be detected and isolated for further study using standard biochemical procedures .
科学研究应用
Biotin-FA-FMK has a wide range of scientific research applications, including:
作用机制
Biotin-FA-FMK exerts its effects by covalently bonding to the -SH moiety of cysteine residues on target proteins. This irreversible inhibition is facilitated by the FMK group, which acts as a trapping group. The biotin group allows for the detection and isolation of the enzyme-inhibitor complex . The compound’s mechanism involves the modulation of oxidative stress and depletion of intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) levels .
相似化合物的比较
Biotin-FA-FMK is compared with other similar compounds, such as:
Z-FA-FMK: A cathepsin inhibitor that readily inhibits anti-CD3-induced human T cell proliferation.
Z-FA-DMK: An analog that does not inhibit T cell proliferation.
Z-FA-CMK: A toxic analog that inhibits T cell proliferation.
This compound is unique in its ability to combine biotin with a fluorochrome-based probe, making it highly useful for labeling and detecting proteins or cells .
属性
分子式 |
C27H36FN5O7S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1 |
InChI 键 |
YDCKNEYFIWYFGH-AJBHJIFRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
规范 SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
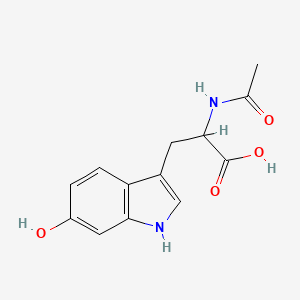

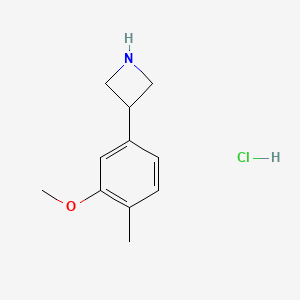
![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
